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Compound of Interest
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Cat. No.: B10857624 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction to DMTr-LNA-U-3-CED-
Phosphoramidite
DMTr-LNA-U-3-CED-phosphoramidite is a crucial building block in the chemical synthesis of

Locked Nucleic Acid (LNA) modified antisense oligonucleotides (ASOs). LNA monomers are a

class of bicyclic nucleic acid analogues where a methylene bridge connects the 2'-oxygen and

the 4'-carbon of the ribose sugar ring.[1][2] This "locked" conformation results in unprecedented

thermal stability and high binding affinity of LNA-containing oligonucleotides towards

complementary RNA targets.[1][2] These properties make LNA-modified ASOs potent tools for

antisense research and therapeutic development.

Incorporated into ASOs, DMTr-LNA-U-3-CED-phosphoramidite contributes to the overall

stability and target engagement of the oligonucleotide. ASOs containing LNA modifications can

modulate gene expression through various mechanisms, most notably by recruiting RNase H to

cleave the target mRNA, leading to gene silencing.[2][3]

Key Applications in Antisense Research
The unique properties of LNA-modified oligonucleotides synthesized using DMTr-LNA-U-3-
CED-phosphoramidite lend them to a variety of applications in antisense research:
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Gene Expression Knockdown: LNA-containing ASOs, particularly in a "gapmer" design with a

central DNA region flanked by LNA wings, are highly effective at silencing target genes by

inducing RNase H-mediated degradation of mRNA.[3]

Therapeutic Development: The enhanced stability, potency, and nuclease resistance of LNA

ASOs make them promising candidates for antisense drug development.[1][2][4]

In Vivo Studies: LNA-modified oligonucleotides exhibit improved stability in biological fluids,

making them suitable for in vivo applications without the need for phosphorothioate

modifications.[2]

Splice-Switching Oligonucleotides: LNA modifications can be incorporated into

oligonucleotides designed to modulate pre-mRNA splicing, offering a therapeutic strategy for

certain genetic disorders.[4]

Long Non-coding RNA (lncRNA) Research: LNA GapmeRs are effective tools for the

functional characterization of lncRNAs, which can be challenging to target with other

methods like RNA interference.[5]

Quantitative Data Summary
The following tables summarize key quantitative data related to the performance of LNA-

modified antisense oligonucleotides.

Table 1: LNA ASO Cellular Uptake and Knockdown Efficiency

Parameter Value Cell Type Notes Source

Molecules for

>50%

knockdown

~10^5 HeLa

Unassisted

uptake

(gymnosis)

[3]

Molecules for

>50%

knockdown with

blocker

~10^4 HeLa

Co-

administration of

non-related LNA

ASOs

[3]
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Table 2: Impact of LNA Modification on Oligonucleotide Properties

Property Observation Significance Source

Thermal Stability (Tm)

Significant increase

compared to

DNA/DNA duplexes.

Higher binding affinity

and specificity.
[1][2]

Nuclease Resistance
High stability in serum

and in vivo.

Longer half-life and

improved

pharmacokinetic

properties.

[2]

RNase H Recruitment

LNA-DNA gapmers

effectively recruit

RNase H.

Enables potent gene

knockdown.
[2]

Experimental Protocols
Protocol 1: Synthesis of LNA-Modified Antisense
Oligonucleotides
This protocol outlines the solid-phase synthesis of LNA-containing oligonucleotides using

phosphoramidite chemistry on an automated DNA synthesizer.

Materials:

DMTr-LNA-U-3-CED-Phosphoramidite and other required phosphoramidites (DNA, other

LNA bases)

Anhydrous acetonitrile

Activator solution (e.g., 4,5-dicyanoimidazole)

Capping reagents

Oxidizing agent (e.g., iodine solution)

Deblocking agent (e.g., trichloroacetic acid in dichloromethane)
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Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

Solid support (e.g., CPG)

Automated DNA synthesizer

Methodology:

Preparation: Dissolve DMTr-LNA-U-3-CED-Phosphoramidite and other phosphoramidites in

anhydrous acetonitrile to the manufacturer's recommended concentration. Install the

reagents on the DNA synthesizer.

Synthesis Cycle: The synthesis proceeds in a 3' to 5' direction through a series of automated

steps: a. De-blocking (Detritylation): The 5'-DMT protecting group is removed from the

nucleotide attached to the solid support. b. Coupling: The DMTr-LNA-U-3-CED-
Phosphoramidite (or another phosphoramidite) is activated and coupled to the free 5'-

hydroxyl group of the growing oligonucleotide chain. A longer coupling time (e.g., 180-250

seconds) is recommended for LNA phosphoramidites due to their steric hindrance.[1] c.

Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of

deletion mutants. d. Oxidation: The phosphite triester linkage is oxidized to a more stable

phosphate triester. A longer oxidation time (e.g., 45 seconds) is suggested for LNA-

containing oligonucleotides.[1]

Chain Elongation: Steps 2a-2d are repeated for each subsequent nucleotide in the desired

sequence.

Cleavage and Deprotection: Upon completion of the synthesis, the oligonucleotide is cleaved

from the solid support and all protecting groups are removed by incubation in a strong base

solution.

Purification: The crude oligonucleotide is purified using methods such as High-Performance

Liquid Chromatography (HPLC) to obtain the full-length product.

Protocol 2: In Vitro Knockdown of Target Gene
Expression
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This protocol describes the use of LNA-modified ASOs to knockdown a target gene in a cell

culture model.

Materials:

Purified LNA-modified ASO (and negative control ASO)

Appropriate cell line

Cell culture medium and supplements

Transfection reagent (optional, as LNA ASOs can be taken up by gymnosis)

Phosphate-Buffered Saline (PBS)

Plates for cell culture (e.g., 6-well plates)

Methodology:

Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency

at the time of treatment.

ASO Preparation: Dilute the LNA ASO and negative control ASO to the desired

concentrations in serum-free medium.

Cell Treatment (Gymnosis): a. Aspirate the culture medium from the cells. b. Add the ASO-

containing medium to the cells. c. Incubate for the desired period (e.g., 24-72 hours).

Cell Treatment (Transfection-mediated - if required): a. Follow the manufacturer's protocol for

the chosen transfection reagent to form ASO-lipid complexes. b. Add the complexes to the

cells and incubate for the recommended time.

Harvesting: After the incubation period, harvest the cells for downstream analysis of gene

expression.

Protocol 3: Analysis of Gene Knockdown
This protocol details the quantification of gene knockdown at the mRNA and protein levels.
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A. Quantitative Real-Time PCR (qPCR) for mRNA Analysis

Materials:

RNA extraction kit

Reverse transcription kit

qPCR master mix

Primers for the target gene and a housekeeping gene

Real-time PCR instrument

Methodology:

RNA Extraction: Extract total RNA from the treated and control cells using a commercial kit.

Reverse Transcription: Synthesize cDNA from the extracted RNA.

qPCR: Perform qPCR using primers for the target gene and a housekeeping gene to

normalize the data.

Data Analysis: Calculate the relative expression of the target gene using the ΔΔCt method.

B. Western Blot for Protein Analysis

Materials:

Cell lysis buffer with protease inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels

Transfer apparatus

Membranes (e.g., PVDF or nitrocellulose)
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Blocking buffer (e.g., 5% non-fat milk in TBST)

Primary antibody against the target protein and a loading control (e.g., β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

Methodology:

Protein Extraction: Lyse the cells and quantify the protein concentration.

SDS-PAGE: Separate the protein lysates by SDS-PAGE.

Transfer: Transfer the separated proteins to a membrane.

Blocking: Block the membrane to prevent non-specific antibody binding.

Antibody Incubation: Incubate the membrane with the primary antibodies, followed by the

HRP-conjugated secondary antibody.

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging

system.

Analysis: Quantify the band intensities to determine the relative protein levels.

Visualizations
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Caption: Chemical structure of DMTr-LNA-U-3-CED-Phosphoramidite.
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Caption: RNase H-mediated cleavage by an LNA gapmer ASO.
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Caption: Experimental workflow for LNA ASO synthesis and testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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